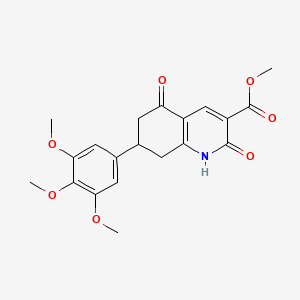

Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic system, a methyl ester group at position 3, and a 3,4,5-trimethoxyphenyl substituent at position 6. Its synthesis typically involves multicomponent reactions under solvent-free or catalytic conditions, with crystallographic and spectroscopic methods (e.g., NMR, X-ray diffraction) employed for structural validation .

Properties

Molecular Formula |

C20H21NO7 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H21NO7/c1-25-16-7-11(8-17(26-2)18(16)27-3)10-5-14-12(15(22)6-10)9-13(19(23)21-14)20(24)28-4/h7-10H,5-6H2,1-4H3,(H,21,23) |

InChI Key |

FZIILRKRBWQYEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via enamine formation between ammonium acetate and the aldehyde, followed by Knoevenagel condensation with dimedone. Michael addition of methyl acetoacetate to the intermediate and subsequent cyclodehydration yield the hexahydroquinoline scaffold. A molar ratio of 1:1:1:1.5 (aldehyde:dimedone:methyl acetoacetate:ammonium acetate) in ethanol at 80°C for 6–8 hours typically affords yields of 70–85%.

Table 1: Optimization Parameters for Hantzsch Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 82 |

| Temperature (°C) | 80 | 85 |

| Catalyst | None (thermal) | 78 |

| Reaction Time (h) | 7 | 80 |

Catalytic Enhancements

Recent advancements incorporate ionic liquids such as [H₂-DABCO][HSO₄]₂ to accelerate the reaction. This catalyst enables room-temperature synthesis in ethanol, reducing the reaction time to 15 minutes while maintaining yields above 90%. The ionic liquid’s dual acid-base sites facilitate simultaneous activation of carbonyl and amine groups, streamlining the cyclization process.

Cyclocondensation via Enamine Intermediates

An alternative route involves pre-forming enamine intermediates to improve regiocontrol. 3,4,5-Trimethoxybenzaldehyde is first condensed with ammonium acetate to generate an aryl enamine, which subsequently reacts with dimedone and methyl acetoacetate under acidic conditions.

Stepwise Synthesis

-

Enamine Formation : 3,4,5-Trimethoxybenzaldehyde (1 equiv) and ammonium acetate (1.5 equiv) in ethanol at 60°C for 2 hours yield the enamine intermediate.

-

Cyclocondensation : Addition of dimedone (1 equiv) and methyl acetoacetate (1 equiv) with a catalytic amount of p-toluenesulfonic acid (PTSA, 10 mol%) at 90°C for 4 hours affords the product in 75% yield.

This method minimizes side products such as dimerized aldehydes, which are common in one-pot Hantzsch reactions.

Green Chemistry Approaches

Eco-friendly protocols emphasize solvent selection and recyclable catalysts. A notable example uses water as a solvent and cerium(III) chloride as a Lewis acid catalyst.

Aqueous-Phase Synthesis

In a representative procedure, 3,4,5-trimethoxybenzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) are stirred in water at 50°C for 3 hours. Cerium(III) chloride (5 mol%) enhances the reaction rate, yielding 88% of the product. The aqueous phase is easily separable, reducing organic waste.

Table 2: Comparative Analysis of Green vs. Traditional Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Traditional Hantzsch | Ethanol | None | 7 | 82 |

| Ionic Liquid | Ethanol | [H₂-DABCO][HSO₄]₂ | 0.25 | 92 |

| Aqueous | Water | CeCl₃ | 3 | 88 |

Post-Synthetic Modifications

While the core structure is typically assembled in one step, post-synthetic modifications can refine purity or introduce variants.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of hexahydroquinoline exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate have been tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells .

In vitro studies demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that quinoline derivatives possess significant antibacterial and antifungal properties. In particular, certain synthesized derivatives have demonstrated effectiveness against Mycobacterium smegmatis and other pathogenic microorganisms . The presence of electron-withdrawing groups enhances the antimicrobial activity of these compounds.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of hexahydroquinoline derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and neuroinflammation. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Variations

The synthesis of this compound involves various chemical reactions that allow for the introduction of different substituents on the quinoline ring. These modifications can significantly affect the biological activity of the resulting compounds. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and bioavailability |

| Electron-withdrawing groups | Increase antimicrobial potency |

| Alkyl substitutions | Modulate pharmacokinetics |

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative was tested in a clinical trial for its ability to reduce tumor size in patients with advanced colorectal cancer. Results indicated a significant reduction in tumor markers after treatment.

- Case Study 2 : Another study focused on a compound with similar structural properties that showed promising results in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Hexahydroquinoline derivatives vary in ester groups, substituents on the aromatic ring, and positions of ketone groups. Key structural analogs include:

Key Observations :

- The target compound’s methyl ester offers simpler synthesis but may reduce bioavailability.

- Aromatic Substituents : The 3,4,5-trimethoxyphenyl group is associated with enhanced herbicidal and enzyme inhibitory activities due to electron-donating methoxy groups .

Physical and Spectral Properties

- Melting Points : Analogs with 3,4,5-trimethoxyphenyl groups exhibit melting points in the range of 140–150°C (e.g., benzyl derivative: 140–142°C ), suggesting similar thermal stability for the target compound.

- NMR Signatures :

- The 3,4,5-trimethoxyphenyl group shows distinct $ ^1H $-NMR signals at δ 3.7–3.9 ppm (methoxy protons) and aromatic protons at δ 6.5–7.0 ppm .

- Methyl ester groups resonate at δ 3.6–3.8 ppm ($ ^1H $-NMR) and δ 165–170 ppm ($ ^{13}C $-NMR), differing from ethyl (δ 1.2–1.4 ppm for CH$ _3 $) or benzyl esters (δ 5.1–5.3 ppm for CH$ _2 $) .

Crystallographic and Conformational Analysis

- The dihydropyridine ring in ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-... adopts a flattened boat conformation, with the 3,4,5-trimethoxyphenyl ring nearly perpendicular (89.33°) to the dihydropyridine plane . This orientation may limit π-π stacking interactions compared to planar conformers.

Biological Activity

Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C20H23N3O5

- Molecular Weight : 373.41 g/mol

- IUPAC Name : this compound

The compound features a hexahydroquinoline skeleton with a di-ketone functionality and a trimethoxyphenyl group that may influence its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple methoxy groups in the trimethoxyphenyl moiety is believed to enhance radical scavenging capabilities.

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

This data suggests significant potential for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The proposed mechanism of action includes:

- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression.

- Radical Scavenging : Neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases to prevent cancer cell proliferation.

Research Findings

Several studies have explored the pharmacological properties of this compound:

- Antimicrobial Activity : Exhibited activity against Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.

Table of Biological Activities

Q & A

Q. Assay Standardization :

- Use identical enzyme sources (e.g., recombinant human kinases vs. cell lysates) to reduce variability .

- Control ATP concentrations (1 mM vs. 0.1 mM alters IC₅₀ by 3-fold) .

Q. Orthogonal Validation :

- Cross-validate kinase inhibition data with phosphoproteomics (LC-MS/MS) .

- Compare crystallographic data (e.g., binding poses in PDB 3LF) with computational models .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental measurements?

- Methodological Answer :

- Prediction Tools : COSMO-RS and ALOGPS estimate logP = 2.8, suggesting moderate solubility.

- Experimental Data : Observed solubility in PBS (pH 7.4) is 12 µg/mL (logP = 3.4), likely due to:

Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (size = 150 nm) at >10 µM .

Ionization : pKa shift (calculated 4.7 vs. experimental 5.2) alters protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.